

understanding AV-153 DNA intercalation

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Compound of Interest

Compound Name: AV-153

Cat. No.: B1667685

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An In-depth Technical Guide to the DNA Intercalation of **AV-153**

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-153, a derivative of 1,4-dihydropyridine (1,4-DHP), has demonstrated notable antimutagenic properties.^[1] These properties are, in part, attributed to its ability to interact with and intercalate into DNA, particularly at sites of single-strand breaks. This technical guide provides a comprehensive overview of the current understanding of **AV-153**'s DNA intercalation mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated molecular pathways and processes.

Mechanism of AV-153 DNA Intercalation

AV-153 is proposed to intercalate between DNA strands, with a preference for sites containing a single-strand nick, especially in the vicinity of pyrimidine residues.^[2] This interaction is influenced by the specific salt form of **AV-153** and the surrounding ionic environment. Computer modeling studies have suggested that **AV-153** can dock between DNA strands at a single-strand break site.^[2] This intercalative binding is a key aspect of its biological activity, which includes the stimulation of DNA repair pathways.

Spectroscopic and electrochemical studies have been pivotal in elucidating this mechanism. The interaction of **AV-153** with DNA leads to observable changes in its spectral properties, such as hyperchromic and bathochromic shifts in its UV/VIS spectrum.^[2] Furthermore, **AV-153**'s

ability to displace ethidium bromide from DNA is a strong indicator of its intercalative binding mode.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data on AV-153-DNA Interaction

The binding affinity of **AV-153** to DNA has been quantified using various biophysical techniques. The following tables summarize the key quantitative data available for different salts of **AV-153**.

Table 1: Binding Affinity of **AV-153** Salts to Calf Thymus DNA (ct-DNA)

AV-153 Salt	Binding Constant (K) (M ⁻¹)	Method	Reference
AV-153-Na	7.4 x 10 ⁴	Scatchard Analysis (Fluorescence Titration)	N/A
AV-153-Mg	Highest Affinity	Ethidium Bromide Displacement Assay	[4]
AV-153-Ca	High Affinity	Ethidium Bromide Displacement Assay	[4]
AV-153-Li	Moderate Affinity	Ethidium Bromide Displacement Assay	[4]
AV-153-Rb	Lower Affinity	Ethidium Bromide Displacement Assay	[4]
AV-153-K	Lowest Affinity	Ethidium Bromide Displacement Assay	[4]

Table 2: Cytotoxicity of **AV-153**

Cell Line	IC ₅₀ (mM)	Reference
Raji	14.9	[1]
HL-60	10.3	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of **AV-153** with DNA.

UV/VIS Spectroscopy

This technique is used to monitor the changes in the absorbance spectrum of **AV-153** upon binding to DNA.

- Objective: To observe hyperchromic (increase in absorbance) and bathochromic (redshift in wavelength of maximum absorbance) effects indicative of intercalation.
- Methodology:
 - Prepare a stock solution of **AV-153** in a suitable buffer (e.g., 5 mM Tris-HCl, pH 7.4, 50 mM NaCl).
 - Record the initial UV/VIS spectrum of the **AV-153** solution.
 - Titrate the **AV-153** solution with increasing concentrations of ct-DNA.
 - Record the UV/VIS spectrum after each addition of DNA, allowing for equilibration.
 - Analyze the spectra for changes in absorbance intensity and wavelength maxima.^[2]

Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)

This assay is a classic method to investigate the intercalative binding of a compound to DNA.

- Objective: To determine if **AV-153** can displace the fluorescent intercalator ethidium bromide (EtBr) from DNA, thereby causing a decrease in fluorescence.
- Methodology:

- Prepare a solution of ct-DNA and ethidium bromide in a suitable buffer and allow it to incubate to form a stable fluorescent complex.
- Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).
- Add increasing concentrations of **AV-153** to the DNA-EtBr solution.
- Measure the fluorescence intensity after each addition of **AV-153**, allowing for equilibration.
- A significant decrease in fluorescence intensity indicates the displacement of EtBr by **AV-153**, suggesting an intercalative binding mode. A concentration of 116 mM of **AV-153** has been shown to cause a two-fold decrease in fluorescence intensity.[\[2\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the specific functional groups involved in the interaction between **AV-153** and DNA.

- Objective: To identify the binding sites of **AV-153** on the DNA molecule by observing changes in the vibrational frequencies of DNA bases and the phosphate backbone.
- Methodology:
 - Prepare solutions of **AV-153**, DNA, and the **AV-153**-DNA complex.
 - Acquire FT-IR spectra for each sample.
 - Analyze the spectra for shifts in the characteristic absorption bands of DNA bases (guanine, cytosine, thymine, adenine) and the phosphate groups. Studies have shown that **AV-153** interacts with guanine, cytosine, and thymine bases, with no significant interaction detected with adenine.[\[2\]](#)

Circular Dichroism (CD) Spectroscopy

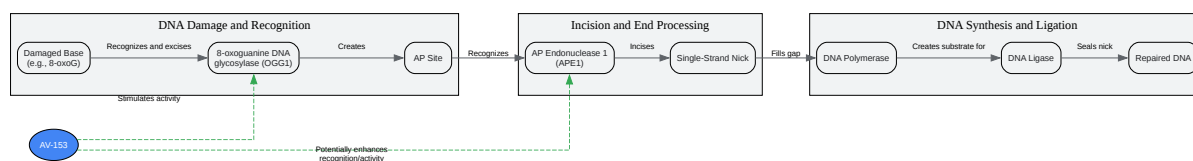
CD spectroscopy is used to study the conformational changes in DNA upon binding of a ligand.

- Objective: To confirm the intercalative binding mode of **AV-153** by observing changes in the CD spectrum of DNA.
- Methodology:
 - Record the CD spectrum of a ct-DNA solution in a suitable buffer.
 - Add **AV-153** to the DNA solution and record the CD spectrum of the complex.
 - Analyze the changes in the CD spectrum. Intercalation typically leads to significant changes in the DNA CD signal.

Signaling Pathway: Stimulation of Base Excision Repair

AV-153 has been shown to stimulate the Base Excision Repair (BER) pathway, which is a crucial mechanism for repairing DNA damage from oxidation, alkylation, and deamination. Specifically, **AV-153** enhances the repair of 8-oxoguanine, abasic sites (AP sites), and alkylated bases.[5]

Below is a diagram illustrating the proposed mechanism of how **AV-153** may influence the BER pathway.

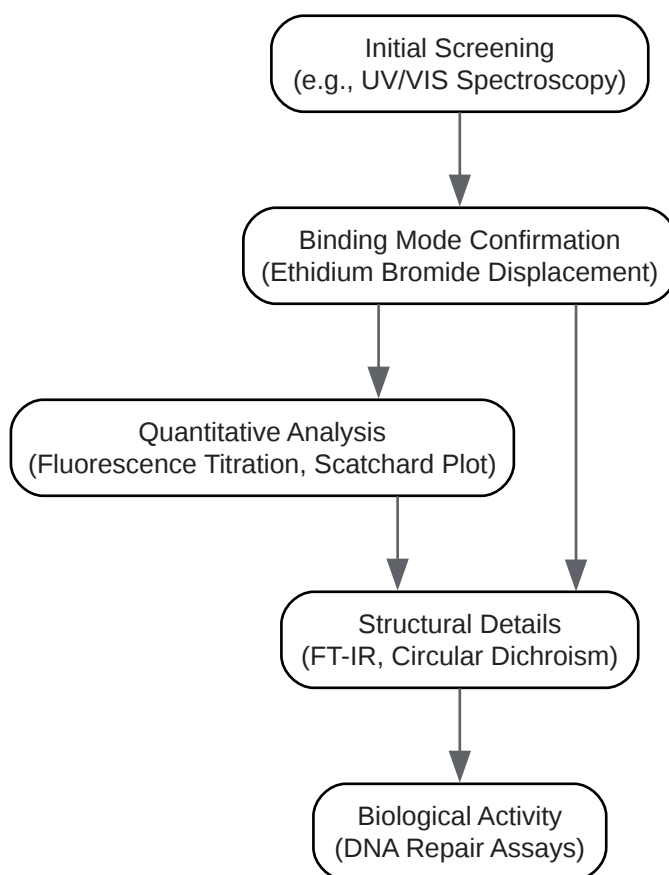


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Caption: Proposed influence of **AV-153** on the Base Excision Repair pathway.

Experimental and Logical Workflows

The investigation of **AV-153**'s DNA intercalation properties follows a logical progression of experiments.



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